Mal-PEG1-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZFUAXOTCJZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Heterobifunctional Polyethylene Glycol Linkers
Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their inherent properties, such as water solubility, biocompatibility, and low immunogenicity, make them ideal for use in biological systems. chempep.comthermofisher.com The development of PEG linkers has progressed from simple homobifunctional spacers to more complex heterobifunctional designs. chempep.com
Heterobifunctional PEG linkers are distinguished by the presence of two different reactive functional groups at their termini. purepeg.com This dual-reactivity allows for the specific and controlled conjugation of two distinct molecular entities, a capability that is crucial in the construction of complex biomolecular architectures. purepeg.com The PEG chain itself acts as a flexible spacer, which can be tailored in length to optimize the distance and spatial orientation between the conjugated molecules, potentially reducing steric hindrance and preserving their biological activity. purepeg.com
Synthesis and Chemical Reactivity of Mal Peg1 Acid
Established Synthetic Pathways for Maleimide- and Carboxylic Acid-Terminated Polyethylene (B3416737) Glycols
The synthesis of maleimide- and carboxylic acid-terminated polyethylene glycols typically involves multi-step approaches, often starting from appropriately functionalized PEG precursors. One general strategy involves the synthesis of a PEG chain with one end already bearing a carboxylic acid or a protected carboxylic acid, and the other end functionalized with a group amenable to reaction with a maleimide-containing synthon, or vice versa.
For instance, the synthesis of maleimide-functionalized poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL) has been reported, where a carboxylic acid-terminated PCL was coupled with a PEG-diol, followed by the conversion of the terminal hydroxyl group of the PEG block into a maleimide (B117702) functionality nih.gov. This highlights a common approach where a PEG derivative with a reactive group (such as hydroxyl or amine) is reacted with a molecule containing a masked or activated maleimide group.
Alternatively, synthesis can commence with a PEG chain already possessing a maleimide group at one terminus and a protected carboxylic acid at the other. Subsequent deprotection of the carboxylic acid would yield the desired Mal-PEG-acid. The commercial availability of Mal-PEG-COOH compounds with varying PEG molecular weights suggests that robust synthetic methodologies have been developed for their production creativepegworks.compeptide.com. Mal-PEG4-COOH, for example, is a well-defined compound with a four-unit PEG linker, synthesized to incorporate both the maleimide and carboxylic acid termini biochempeg.com.
Reaction Kinetics and Mechanisms of Maleimide Conjugation
The maleimide group is a highly reactive moiety widely utilized in bioconjugation and chemical modification due to its specific reactivity towards thiols.
Thiol-Maleimide Michael Addition for Covalent Bond Formation
The primary reaction mechanism involving the maleimide group is the Michael addition with a thiol (sulfhydryl) group. This reaction proceeds via nucleophilic attack of the deprotonated thiol (thiolate ion) on the electron-deficient carbon-carbon double bond of the maleimide ring researchgate.netaxispharm.commdpi.comnih.govspringernature.com. This results in the formation of a stable carbon-sulfur bond, creating a thiosuccinimide linkage axispharm.com. The thiol-maleimide reaction is often classified as a "click" chemistry reaction due to its characteristics of being high-yielding, fast, and specific under mild reaction conditions, including physiological environments researchgate.netaxispharm.commdpi.com. The reactivity of the maleimide is enhanced by the ring strain and the electron-withdrawing effect of the adjacent carbonyl groups .
Chemoselectivity and pH Dependency in Maleimide-Thiol Reactions
The thiol-maleimide reaction exhibits high chemoselectivity for thiols over other nucleophiles present in biological systems, particularly at specific pH ranges researchgate.netaxispharm.combroadpharm.com. Optimal selectivity for thiols is typically observed between pH 6.5 and 7.5 researchgate.netaxispharm.combroadpharm.com. Within this range, the reaction rate of maleimides with thiols is significantly faster than with primary amines, often cited as approximately 1,000 times faster at pH 7.0 axispharm.comnih.govbroadpharm.com.
The reaction rate is dependent on the concentration of the thiolate ion, which is the more nucleophilic species. Therefore, increasing the pH generally increases the reaction rate up to a certain point (around pH 7.5), as it favors the deprotonation of the thiol group (depending on its pKa) researchgate.netmdpi.com. However, exceeding this optimal pH range can lead to competing side reactions.
The pH dependency of maleimide reactivity towards thiols and amines can be summarized as follows:
| pH Range | Maleimide Reactivity Towards Thiols | Maleimide Reactivity Towards Amines | Notes | Source |
| 6.5-7.5 | Highly chemoselective, fast | Significantly slower | Thiol reaction ~1000x faster than amine | axispharm.com |
| > 7.5 | Fast (due to increased thiolate) | Competitive | Amine reaction becomes significant competitor | researchgate.netmdpi.combroadpharm.comresearchgate.net |
| > 8.5 | Fast | Competitive | Increased maleimide hydrolysis rate | broadpharm.com |
Considerations for Competitive Reactions (e.g., Amine Reactivity)
While highly selective for thiols at neutral to slightly acidic pH, maleimides can react with other nucleophiles, most notably primary amines, particularly at higher pH values researchgate.netmdpi.combroadpharm.comresearchgate.net. Above pH 7.5, the concentration of deprotonated amines increases, allowing them to compete more effectively with thiols for reaction with the maleimide double bond researchgate.netmdpi.combroadpharm.comresearchgate.net. This can lead to reduced conjugation efficiency and specificity when targeting thiol groups in molecules also containing accessible amine groups, such as lysine (B10760008) residues in proteins mdpi.comresearchgate.net.
Another significant competing reaction is the hydrolysis of the maleimide ring. At alkaline pH (typically above 8.5), the maleimide ring can undergo hydrolysis to form a maleamic acid derivative, which is unreactive towards thiols broadpharm.com. This hydrolysis can occur before or after conjugation to a thiol. If hydrolysis occurs after thiol conjugation, the resulting thiosuccinimide linkage can undergo further reactions, including retro-Michael addition (reversing the conjugation) or hydrolysis of the succinimide (B58015) ring to form a more stable succinamic acid thioether springernature.comnih.govamazonaws.comprolynxinc.com. The stability of the thiosuccinimide product can be influenced by factors such as pH and the presence of other thiols (like glutathione (B108866) in biological systems), which can participate in thiol exchange reactions springernature.comamazonaws.comprolynxinc.com.
Reaction Kinetics and Mechanisms of Carboxylic Acid Conjugation
The carboxylic acid group on Mal-PEG-acid provides another handle for chemical conjugation, primarily through the formation of amide bonds with amine-containing molecules. Direct coupling between a carboxylic acid and an amine is generally inefficient due to the unfavorable acid-base equilibrium that results in the formation of a non-nucleophilic ammonium (B1175870) carboxylate salt chemistrysteps.comfishersci.co.uk. Therefore, coupling agents are typically employed to activate the carboxylic acid.
Amide Bond Formation via Carbodiimide (B86325) Chemistry (e.g., EDC, HATU)
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used to facilitate amide bond formation between carboxylic acids and amines chemistrysteps.comfishersci.co.ukpeptide.comnih.govresearchgate.net. EDC is particularly useful for conjugations in aqueous or partially aqueous systems due to its water solubility and that of its urea (B33335) byproduct peptide.com.
The mechanism of carbodiimide-mediated coupling involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate chemistrysteps.comfishersci.co.ukpeptide.com. This activated intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond and the release of a urea byproduct chemistrysteps.compeptide.com.
While the O-acylisourea is highly reactive, it can also undergo side reactions, including rearrangement to a less reactive N-acylurea or reaction with another molecule of carboxylic acid to form a symmetrical anhydride (B1165640) peptide.com. To enhance coupling efficiency and minimize side product formation, additives such as N-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HONSu) are often used in conjunction with carbodiimides peptide.comnih.govresearchgate.net. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester (e.g., HOBt ester or NHS ester) peptide.comnih.gov. The activated ester then reacts with the amine to form the amide bond.
Another class of highly effective coupling reagents includes aminium and uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) fishersci.co.uknih.govresearchgate.net. HATU, typically used in the presence of a base like diisopropylethylamine (DIPEA), activates the carboxylic acid, which is then readily attacked by the amine to form the amide bond fishersci.co.uknih.govresearchgate.net. These reagents are known for their rapid reaction kinetics and high coupling efficiencies, even with sterically hindered or less reactive amines nih.gov.
The choice of coupling agent and reaction conditions (solvent, temperature, presence of additives, base) can significantly influence the reaction kinetics, yield, and purity of the resulting amide conjugate.
N-Hydroxysuccinimide (NHS) Ester Activation for Amine Conjugation
The carboxylic acid group of Mal-PEG1-acid can be activated to readily react with primary amines, forming stable amide bonds. A widely employed method for this activation is the formation of an N-Hydroxysuccinimide (NHS) ester. acs.orgaxispharm.com This process typically involves reacting the carboxylic acid with N-Hydroxysuccinimide in the presence of a coupling agent. Common coupling agents include carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with NHS or sulfo-NHS to form a more stable activated ester. biochempeg.comaxispharm.com Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HATU) can also be used as coupling reagents. broadpharm.combiochempeg.comaxispharm.commedchemexpress.com
The formation of the NHS ester renders the carbonyl carbon of the carboxylic acid significantly more electrophilic, making it susceptible to nucleophilic attack by primary amines. The leaving group in this reaction is the N-hydroxysuccinimide molecule. The resulting activated intermediate, such as Mal-PEG1-NHS ester, is considerably more reactive towards amines compared to the free carboxylic acid. biochempeg.comnih.govscbt.com
Mal-PEG1-NHS ester (also known as Mal-PEG1-SPA, Succinimidyl Propionate) is a commercially available activated form of this compound, specifically designed for efficient amine conjugation. biochempeg.comnih.gov
Formation of Stable Amide Linkages
The primary application of the NHS-activated this compound (Mal-PEG1-NHS ester) is the formation of stable amide linkages with molecules containing primary amine groups. biochempeg.comacs.orgmedchemexpress.com This reaction is a cornerstone of bioconjugation chemistry, allowing for the covalent attachment of the PEG linker to proteins, peptides, antibodies, or other amine-containing biomolecules or surfaces. biochempeg.comacs.orgnih.gov
The reaction proceeds via the nucleophilic attack of the primary amine nitrogen on the carbonyl carbon of the NHS ester. This attack leads to the displacement of the NHS leaving group and the formation of a stable amide bond between the carboxylic acid residue of the PEG linker and the amine-containing molecule. acs.org
The conjugation reaction with NHS esters is typically carried out in aqueous or mixed aqueous-organic solvents at slightly alkaline pH (typically pH 7-9 for PEG amines reacting with NHS esters), where the amine groups are predominantly deprotonated and thus more nucleophilic. acs.orgaxispharm.com The stability of the resulting amide bond is high, making it suitable for applications requiring robust covalent linkages. biochempeg.comacs.org
This conjugation strategy is widely utilized in the development of antibody-drug conjugates (ADCs) and PROTACs, where precise and stable attachment of a payload or targeting molecule to an antibody or other protein is crucial for efficacy and reduced off-target effects. axispharm.combiochempeg.com
Strategies for Functional Group Protection and Deprotection in Synthetic Schemes
In the multi-step synthesis of complex molecules like heterobifunctional PEG linkers or their subsequent conjugation to other molecules, the use of protecting groups is often necessary to prevent unwanted side reactions involving reactive functional groups. Functional group protection involves temporarily masking a reactive group to prevent its participation in a reaction, followed by deprotection to restore the original functionality at a later stage.
For molecules containing carboxylic acid groups, such as precursors to this compound or molecules being conjugated to it, ester protecting groups are commonly employed. For example, tert-butyl (t-butyl) esters are frequently used to protect carboxylic acids. biochempeg.comdcchemicals.com The t-butyl ester is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). biochempeg.comdcchemicals.comgoogle.com This acid-labile nature allows for the deprotection of the carboxylic acid at a desired point in the synthetic sequence or after conjugation.
In the context of synthesizing this compound or using it in conjugations, protecting groups might be used on the precursors to the maleimide or carboxylic acid functionalities, or on other reactive groups present on the molecules being conjugated, to ensure that the desired reactions occur selectively at the intended sites. For instance, if synthesizing this compound from a PEG precursor with both a hydroxyl and another reactive group, one might protect one of the groups while functionalizing the other, then deprotect and functionalize the second group. Similarly, when conjugating Mal-PEG1-NHS ester to a molecule with multiple amine or thiol groups, selective protection might be employed to control the conjugation site and the number of PEG linkers attached.
Principles of Site-Specific Bioconjugation with this compound
Site-specific bioconjugation aims to attach a molecule to a biological target, such as a protein or peptide, at a predetermined location or a limited number of specific locations. This contrasts with random conjugation, which can result in heterogeneous mixtures with varying degrees of labeling and attachment sites, potentially impacting the biological activity and pharmacokinetic properties of the conjugate.
This compound facilitates site-specific or regioselective conjugation by leveraging the differential reactivity of its maleimide and carboxylic acid functional groups towards specific amino acid residues commonly found in proteins and peptides: cysteine (via its thiol group) and lysine (via its ε-amine group). The ability to selectively target these residues under controlled reaction conditions allows for more defined conjugation products. nih.govbiosynth.comcenmed.comuni.lu
The maleimide group is highly reactive towards free thiol groups, primarily found in cysteine residues, under mild conditions (typically pH 6.5-7.5) uni.lu. This reaction proceeds via a Michael addition, forming a stable thioether linkage. The selectivity of maleimides for thiols over other nucleophilic groups like amines is significant at this pH range, where amines are largely protonated and less reactive.
The carboxylic acid group, on the other hand, can be activated to react with primary amines, predominantly the ε-amines of lysine residues and the protein's N-terminus, to form stable amide bonds cenmed.com. This reaction typically requires activating agents such as carbodiimides (e.g., EDC) often in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable amine-reactive intermediate cenmed.com.
By utilizing these distinct reaction chemistries, this compound can be employed to create bioconjugates with controlled stoichiometry and defined attachment points, either by reacting the maleimide first with a thiol-containing molecule and then the activated carboxylic acid with an amine-containing molecule, or vice versa, depending on the desired conjugate architecture and the availability of reactive groups on the biomolecules.
Cysteine-Directed Bioconjugation via Maleimide Moiety
The maleimide moiety of this compound is a widely used functional group for the selective modification of proteins and peptides through reaction with cysteine residues. This strategy is particularly attractive due to the relatively low natural abundance of free cysteine residues in many proteins compared to lysine residues, offering a higher degree of site-specificity if the protein contains only a few or strategically located cysteines.
Selective Modification of Protein and Peptide Thiols
The reaction between maleimides and thiol groups is a rapid and efficient Michael addition that occurs selectively at slightly acidic to neutral pH (pH 6.5-7.5) uni.lu. Under these conditions, the thiol group of cysteine is significantly more nucleophilic than the ε-amine groups of lysine residues.
For proteins containing disulfide bonds, reduction of these bonds using reducing agents like TCEP (tris-carboxyethylphosphine) may be necessary to generate free thiols available for reaction with the maleimide. It is important to remove excess reducing agent before the maleimide conjugation to prevent side reactions.
Impact on Protein Stability and Functionality Post-Conjugation
Conjugation to cysteine residues via maleimide can potentially impact the stability and functionality of the modified protein or peptide. The location of the cysteine residue within the protein's structure is a critical factor. If the targeted cysteine is involved in a disulfide bond essential for maintaining the protein's native fold or is located near an active site or binding interface, its modification can disrupt structure and function.
However, if the cysteine is solvent-accessible and not critical for structural integrity or activity, maleimide conjugation can be achieved with minimal impact on protein function. The PEGylation aspect of this compound, even with a short PEG1 unit, can also influence protein properties. PEGylation is known to increase the hydrodynamic volume of proteins, which can improve solubility, reduce aggregation, and potentially shield immunogenic epitopes, thereby extending the in vivo circulation half-life biosynth.combroadpharm.com.
Studies have shown that while maleimide conjugation can be highly efficient, the stability of the resulting thioether bond can be a concern due to retro-Michael reactions or thiol exchange in the presence of competing thiols. The local environment around the conjugation site can influence the stability of the maleimide adduct. The impact on protein stability and functionality is highly dependent on the specific protein, the site of modification, and the reaction conditions used.
Lysine-Directed Bioconjugation via Carboxylic Acid Moiety
The carboxylic acid moiety of this compound provides a versatile handle for conjugation to amine groups, primarily the ε-amines of lysine residues and the N-terminal amine of proteins and peptides. Lysine residues are abundant and widely distributed on the surface of most proteins, making them readily accessible for chemical modification.
Amine-Reactive Conjugation to Proteins and Peptides
Conjugation via the carboxylic acid group typically involves activating the carboxyl group to make it reactive towards nucleophilic amine groups. The most common method utilizes carbodiimide chemistry, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) cenmed.com. EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is then rapidly attacked by a primary amine, forming a stable amide bond and releasing a urea byproduct.
To improve coupling efficiency and create a more stable amine-reactive intermediate, EDC is frequently used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS cenmed.com. The reaction of the O-acylisourea intermediate with NHS or sulfo-NHS forms a semi-stable NHS ester, which is significantly more stable in aqueous solutions than the O-acylisourea intermediate and reacts efficiently with primary amines at physiological pH (typically pH 7.5-9.0).
This amine-reactive conjugation strategy allows for the formation of stable amide linkages between the carboxylic acid of this compound (after activation) and the available amine groups on a protein or peptide cenmed.com.
Considerations for Multi-Lysine Proteins and Conjugate Heterogeneity
While lysine conjugation is a straightforward and widely applicable method, a significant consideration when working with proteins containing multiple lysine residues is the potential for conjugate heterogeneity. Proteins can contain numerous lysine residues, many of which may be solvent-accessible and available for reaction.
When a limiting amount of the activated this compound is reacted with a multi-lysine protein, a mixture of conjugates with varying numbers of PEG molecules attached (different drug-to-antibody ratios or DARs in the case of antibody-drug conjugates) and attached at different lysine sites will be produced. This heterogeneity can complicate downstream processing, characterization, and potentially impact the biological activity, pharmacokinetics, and immunogenicity of the conjugate.
Controlling the reaction stoichiometry (the molar ratio of the activated linker to the protein) can help to influence the average number of molecules conjugated per protein. However, achieving a truly homogeneous product with a specific DAR and defined conjugation sites through random lysine modification is challenging. For applications requiring high homogeneity, alternative strategies such as site-specific mutagenesis to introduce a unique reactive handle (like a single cysteine) or employing enzymatic conjugation methods may be preferred over random lysine conjugation. Despite the heterogeneity, lysine conjugation remains a valuable approach, particularly when a certain level of variability is acceptable or when the goal is to achieve a high loading of the conjugated molecule onto the protein.
Oligonucleotide and Nucleic Acid Conjugation Approaches
The conjugation of oligonucleotides and nucleic acids to other molecules is crucial for developing targeted therapeutics, diagnostics, and research tools. This compound can be employed in these strategies by leveraging its reactive groups. The maleimide group readily reacts with free thiol groups through a Michael addition reaction, forming a stable thioether bond. broadpharm.combiochempeg.com This reactivity is particularly useful for conjugating to oligonucleotides or nucleic acids that have been modified to contain a thiol group. Alternatively, the maleimide can be used to functionalize a carrier molecule (such as a peptide, protein, or nanoparticle) which is then conjugated to a thiol-modified oligonucleotide. researchgate.netgoogle.com
The carboxylic acid group of this compound provides another avenue for conjugation. It can be activated using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate N-oxide) to form an activated ester, which can subsequently react with primary amine groups to form a stable amide bond. broadpharm.combiochempeg.com This allows for the conjugation of this compound to amine-modified oligonucleotides or nucleic acids, or to carriers functionalized with amine groups.
Research on related maleimide-PEG linkers in oligonucleotide and nucleic acid conjugation highlights the versatility of this chemistry. Studies have explored conjugating thiol-functionalized aptamers (nucleic acid-based ligands) to maleimide-activated PEGs of various molecular weights and structures, achieving high coupling yields under controlled conditions. researchgate.net Furthermore, maleimide chemistry has been extensively used in the synthesis of antibody-oligonucleotide conjugates (AOCs), where maleimide linkers are reacted with thiol-modified antibodies or oligonucleotides. broadpharm.comacs.org While these studies may not specifically feature this compound, the principles of maleimide-thiol and activated carboxylic acid-amine coupling are directly applicable to its use in oligonucleotide and nucleic acid conjugation. The short PEG1 spacer in this compound offers a minimal hydrophilic linker between the nucleic acid and the other conjugated entity.
Bioconjugation with Other Biomolecules (e.g., Lipids, Carbohydrates)
Beyond proteins and nucleic acids, this compound can be utilized for conjugating to a variety of other biomolecules, including lipids and carbohydrates. The dual functionality of this compound is particularly advantageous in these applications.
For lipid conjugation, the maleimide group can react with thiol-modified lipids or with molecules attached to lipid structures that present a thiol. Similarly, the activated carboxylic acid can form amide bonds with amine-containing lipids or lipid conjugates. The use of PEGylated lipids, such as DSPE-PEG-Maleimide and DSPE-PEG-COOH, in forming functionalized liposomes for drug delivery and targeting demonstrates the relevance of both maleimide and carboxylic acid functionalities in lipid-based systems. nih.govmdpi.com While DSPE-PEG-Maleimide and DSPE-PEG-COOH have longer PEG chains (typically PEG2000), the reactive end groups are analogous to those in this compound, indicating the potential for this compound to be incorporated into lipid structures or conjugated to lipid-associated molecules.
Carbohydrates and carbohydrate-modified molecules can also be targets for conjugation with this compound. If a carbohydrate or its conjugate contains a thiol group, the maleimide can be used for coupling. Alternatively, if amine groups are present, the activated carboxylic acid can be employed. Research involving the conjugation of maleimide PEG to thiolated hyaluronic acid, a carbohydrate, for nanoparticle formation illustrates the feasibility of using maleimide chemistry in carbohydrate bioconjugation. mdpi.com The ability to conjugate to carbohydrates is valuable for developing targeted delivery systems or creating neoglycoconjugates for various biological applications.
The versatility of this compound, with its distinct maleimide and carboxylic acid groups, allows for the creation of diverse bioconjugates involving lipids and carbohydrates, depending on the available functional handles on the target molecule.
Engineering of Homogeneous Bioconjugates Using this compound Functionalities
Achieving homogeneity in bioconjugates, where the linker is attached at specific sites and with a defined stoichiometry (drug-to-antibody ratio, DAR, in the case of ADCs), is critical for ensuring consistent biological activity, pharmacokinetics, and reduced heterogeneity-related issues. This compound's heterobifunctional nature offers opportunities for engineering more homogeneous conjugates compared to using homobifunctional linkers or random conjugation methods.
The maleimide group's selective reactivity with thiol groups at slightly acidic to neutral pH (pH 6.5-7.5) allows for targeted conjugation to molecules engineered to contain specific cysteine residues. broadpharm.comacs.org By controlling the reaction conditions and the location and number of introduced thiol groups on a biomolecule (e.g., a protein or antibody), conjugation can be directed to specific sites, leading to a more homogeneous product with a defined stoichiometry. Studies comparing random cysteine conjugation (where multiple native cysteine residues are reduced and reacted) with more controlled methods using maleimide linkers highlight the impact on conjugate properties. acs.org
Similarly, the carboxylic acid group, when activated, reacts with primary amines. While amines (such as lysine residues on proteins or the N-terminus) are often abundant, strategies exist to achieve more site-selective amine conjugation, which can be combined with the maleimide chemistry of this compound. acs.org
Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)
This compound functions as a linker in the construction of ADCs and PROTACs, enabling the covalent attachment of different molecular entities.
Role of this compound as a Linker in ADC Design and Synthesis
In the context of ADCs, linkers connect a cytotoxic drug payload to a targeting antibody. This compound can be employed as a non-cleavable linker in ADC synthesis. medchemexpress.comglpbio.com The maleimide group of this compound typically conjugates to cysteine residues on the antibody, while the carboxylic acid can be coupled to an amine on the drug payload. This forms a stable linkage designed to keep the drug attached to the antibody until the ADC reaches the target site. The presence of a PEG linker, even a short PEG1 unit, can influence the physicochemical properties of ADCs, potentially affecting solubility, drug-to-antibody ratio (DAR), aggregation, and pharmacokinetic properties like clearance and half-life. jenkemusa.com
Integration into PROTAC Constructs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce targeted protein degradation by linking a target protein to an E3 ubiquitin ligase. PROTACs consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. medchemexpress.commedchemexpress.comchemicalbook.combroadpharm.com this compound can serve as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comchemicalbook.com Similar to ADCs, the maleimide group can be used to attach the linker to a molecule containing a thiol, and the carboxylic acid can be used for conjugation to an amine-containing ligand. PEG linkers are commonly incorporated into PROTAC structures to enhance water solubility, which can impact cell permeability and potentially improve oral absorption. biochempeg.com The length and composition of the PEG linker in PROTACs can be adjusted and can contribute to degradation efficiency. biochempeg.com
Evaluation of Linker Stability and Cleavability in Biological Systems
The stability of the linker connecting the components in ADCs and PROTACs is crucial for their efficacy and safety. This compound, when conjugated via its maleimide group to a thiol, forms a thiosuccinimide linkage. This linkage, while commonly used, can be subject to deconjugation in biological systems, particularly via retro-Michael reactions or thiol exchange with endogenous thiols like glutathione. nih.govcreativepegworks.comfrontiersin.org Hydrolysis of the thiosuccinimide ring can occur, leading to a more stable, ring-opened product that is resistant to the retro-Michael reaction. nih.govcreativepegworks.comfrontiersin.orgnih.govucl.ac.uk The local protein environment can influence the rate of thiosuccinimide hydrolysis. ucl.ac.uk While maleimide-PEGylation can be sufficiently stable for applications requiring relatively short in vivo lifetimes, alternative conjugation methods or stabilized maleimide linkers may be considered for applications requiring longer vascular retention. nih.govfrontiersin.org
Nanoparticle Functionalization for Drug Delivery Systems
Mal-PEG-acid linkers, including the PEG1 variant, are used for modifying the surface of nanoparticles to enhance their properties for drug delivery.
Surface Modification of Polymeric Nanoparticles (e.g., PLGA-PEG)
Polymeric nanoparticles, such as those made from poly(D,L-lactide-co-glycolide) (PLGA), are promising drug carriers. nih.govmdpi.com Surface modification with PEG (PEGylation) is a common strategy to improve their hydrophilicity, reduce non-specific interactions, enhance circulation time, and enable the attachment of targeting ligands. nih.govmdpi.comacs.org PLGA-PEG copolymers can be synthesized with a maleimide group at the end of the PEG chain (PLGA-PEG-Maleimide). nanosoftpolymers.comsigmaaldrich.comcd-bioparticles.net Mal-PEG-acid or related maleimide-functionalized PEG derivatives can be used to functionalize the surface of pre-formed polymeric nanoparticles, often through reaction with available functional groups or by incorporating maleimide-functionalized lipids or polymers during nanoparticle formulation. nih.govresearchgate.net The maleimide group on the nanoparticle surface allows for the conjugation of thiol-containing molecules, such as targeting ligands (e.g., peptides, antibodies) or other biomolecules, enabling targeted drug delivery. nih.govnanosoftpolymers.comsigmaaldrich.comcd-bioparticles.netresearchgate.netnih.gov
Functionalization of Liposomal Formulations for Enhanced Circulation
Liposomes are another widely used type of nanoparticle for drug delivery. nii.ac.jp Surface modification of liposomes with PEG, often using PEGylated lipids like DSPE-PEG, is employed to prolong their circulation time by reducing uptake by the reticuloendothelial system (RES). mdpi.comdoi.org Incorporating maleimide-functionalized PEGylated lipids, such as DSPE-PEG-Maleimide, into liposomal formulations allows for the subsequent conjugation of thiol-containing ligands to the liposome (B1194612) surface. nii.ac.jpmdpi.comdoi.orgsigmaaldrich.combroadpharm.com This maleimide-thiol coupling strategy enables the creation of targeted liposomes with enhanced cellular uptake and potentially improved therapeutic efficacy. mdpi.comnih.govnih.govtandfonline.com Studies have shown that even a small amount of maleimide modification on the liposome surface can significantly enhance cellular uptake, potentially mediated by interactions with cellular thiols. nih.govtandfonline.com The method of liposome preparation can influence the activity of maleimide groups on the surface, impacting their availability for conjugation. nih.gov
Conjugation to Inorganic Nanomaterials (e.g., Magnetic Nanoparticles, Gold Nanoparticles)
This compound can be employed for the surface functionalization of inorganic nanomaterials, such as magnetic nanoparticles and gold nanoparticles. precisepeg.comfluoroprobe.com The conjugation strategy depends on the surface chemistry of the nanoparticle. For gold nanoparticles, which can be functionalized with thiol groups, the maleimide group of this compound can readily form a stable thioether bond. Alternatively, if the nanoparticle surface presents amine or hydroxyl groups, the carboxylic acid group of this compound can be activated using coupling reagents like EDC or HATU, or converted into active esters such as NHS or PFP esters, to form stable amide or ester linkages, respectively. precisepeg.com This dual reactivity allows for flexible conjugation approaches, enabling the attachment of this compound to nanoparticles functionalized with either thiols, amines, or hydroxyls, thereby modifying their surface properties and providing a handle (the unreacted functional group of this compound) for further conjugation.
Modulation of Nanoparticle Biocompatibility and Stealth Properties through PEGylation
PEGylation, the process of conjugating polyethylene glycol chains to surfaces or molecules, is a widely used strategy to improve the biocompatibility and pharmacokinetics of nanoparticles, primarily by reducing non-specific protein adsorption and thus prolonging circulation time – often referred to as conferring "stealth" properties. While longer PEG chains (typically > 2 kDa) are generally associated with significant stealth effects due to the formation of a hydration shell and steric repulsion, the PEG1 unit in this compound is very short. precisepeg.com The impact of such a short PEG linker on achieving a substantial stealth effect is likely limited compared to longer PEG chains. However, even a single ethylene (B1197577) glycol unit can influence the local chemical environment at the nanoparticle surface, potentially reducing some level of non-specific interactions compared to a non-PEGylated linker. The primary contribution of the PEG1 unit in this context might be more related to influencing the solubility and flexibility of the linker itself rather than providing significant steric shielding for systemic circulation.
Strategies for Active Targeting Ligand Conjugation to Nanoparticle Surfaces
This compound serves as a valuable linker for attaching active targeting ligands to the surface of functionalized nanoparticles. Active targeting aims to deliver nanoparticles specifically to target cells or tissues by conjugating ligands that bind to receptors overexpressed on the surface of these targets (e.g., antibodies, peptides, aptamers, small molecules). Using this compound, the carboxylic acid group can be activated (e.g., via NHS chemistry) to react with amine groups present on many targeting ligands, forming a stable amide bond. Alternatively, if the targeting ligand is engineered to contain a thiol group, the maleimide function of this compound can be utilized for conjugation via Michael addition, forming a stable thioether linkage. This allows the targeting ligand to be covalently tethered to the nanoparticle surface, oriented in a way that facilitates interaction with its cognate receptor, thereby promoting targeted accumulation and cellular uptake.
Investigation of Cellular Internalization Mechanisms for Functionalized Nanoparticles
The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands or other biomolecules can significantly influence their interactions with cells and their internalization mechanisms. Nanoparticles functionalized with targeting ligands via this compound are designed to engage specific receptors on the cell surface, which can trigger receptor-mediated endocytosis, a highly efficient pathway for cellular uptake. The presence of the PEG1 linker, despite its short length, may also influence non-specific interactions with the cell membrane, potentially affecting alternative internalization pathways such as macropinocytosis or phagocytosis, depending on the cell type and nanoparticle characteristics. Investigating the cellular internalization mechanisms for nanoparticles functionalized with this compound involves studying their uptake kinetics, intracellular trafficking, and the specific endocytic pathways involved, often utilizing microscopy techniques and biochemical assays to understand how the surface modifications dictate cellular processing.
Hydrogel Engineering for Biomedical Applications
Hydrogels are three-dimensional crosslinked polymer networks that can absorb large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate and release therapeutic agents make them attractive materials for various biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. PEG-based hydrogels are particularly popular due to the excellent biocompatibility and low immunogenicity of polyethylene glycol.
Design and Fabrication of PEG-Based Hydrogels Using this compound Derivatives
While this compound itself is a bifunctional molecule, the design and fabrication of PEG-based hydrogels typically require multi-functional precursors that can form a crosslinked network. Derivatives of Mal-PEG-acid, including potentially this compound or its longer PEG counterparts, can be utilized as crosslinkers or as components to functionalize polymers that subsequently form hydrogels. For instance, a multi-arm PEG functionalized with thiol groups can be crosslinked with a molecule containing multiple maleimide groups. While this compound only has one maleimide group, it could be used to functionalize a polymer backbone with maleimide groups (via its acid end reacting with amines on the polymer), which is then crosslinked with a multi-thiol molecule. Alternatively, this compound could be used in conjunction with other multi-functional PEG derivatives. For example, the maleimide group could react with a multi-thiol crosslinker, while the carboxylic acid group could be involved in a separate crosslinking reaction (e.g., reacting with a multi-amine or multi-hydroxyl component after activation) to form a more complex network structure. Research in this area focuses on controlling the crosslinking density, mechanical properties, and degradation profiles of the hydrogels by carefully selecting and reacting multi-functional PEG precursors and crosslinkers, potentially incorporating this compound as a building block or modifier.
Compound Information
| Compound Name | Molecular Formula | Molecular Weight | PubChem CID |
| This compound | C9H11NO5 | 213.2 | 77078450 |
Corrected Compound Information
| Compound Name | Molecular Formula | Molecular Weight | PubChem CID |
| This compound | C9H11NO5 | 213.2 | 16037012 |
This compound is a chemical compound characterized by the presence of three key structural features: a maleimide functional group at one end, a single ethylene glycol unit (PEG1) in the middle, and a carboxylic acid group at the other end. This molecular architecture renders this compound a valuable bifunctional linker molecule, capable of participating in selective chemical conjugations. The maleimide group is highly reactive towards thiol groups, forming stable thioether bonds, while the carboxylic acid group can be activated to react with amines or hydroxyl groups, typically forming amide or ester linkages. This dual reactivity profile makes this compound suitable for bridging disparate molecules or materials. Its potential applications span various advanced therapeutic modalities, including its use in the preparation of PROTAC protein degraders invivochem.cn, and more broadly, in the functionalization of nanomaterials and the engineering of hydrogels for biomedical purposes precisepeg.com.
Broad Spectrum of Research Applications in Biomedical Sciences and Engineering
The unique architecture of Mal-PEG1-acid has made it an invaluable tool in a wide array of research and development applications.
Bioconjugation and Protein Modification: The primary application of this compound is in bioconjugation, where it is used to link proteins, peptides, and other biomolecules. For instance, it can be used to attach a specific payload, such as a small molecule drug or a fluorescent dye, to a targeting protein like an antibody. The PEG component of the linker can enhance the solubility and stability of the resulting conjugate.
Drug Delivery Systems: this compound is instrumental in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs). purepeg.combroadpharm.com In an ADC, the linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. purepeg.com The linker's stability is crucial to ensure that the drug remains attached to the antibody until it reaches the target cell, thereby minimizing off-target toxicity. purepeg.com
Surface Modification and Biomaterials: In the field of materials science, this compound is used to modify the surfaces of nanoparticles, liposomes, and other materials. labinsights.nl By attaching targeting ligands or other functional molecules to the surface, researchers can create "smart" materials that can interact with biological systems in a specific and controlled manner. labinsights.nlnih.gov For example, functionalizing nanoparticles with this compound can improve their colloidal stability and enable the attachment of targeting moieties for enhanced delivery to specific tissues or cells. polysciences.comnih.gov
Hydrogel Formation: The thiol-maleimide reaction facilitated by this compound is also utilized in the formation of hydrogels. polysciences.com These crosslinked polymer networks can be designed to encapsulate cells or therapeutic agents for applications in tissue engineering and regenerative medicine. labinsights.nl
Table 2: Key Research Applications of this compound
| Application Area | Description of Use |
| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to antibodies for targeted cancer therapy. purepeg.combroadpharm.com |
| Protein PEGylation | Attaching PEG chains to proteins to improve their pharmacokinetic properties. |
| Nanoparticle Functionalization | Modifying the surface of nanoparticles for targeted drug delivery and imaging. |
| Biomaterial Surface Engineering | Creating bioactive surfaces on materials for tissue engineering and biosensors. labinsights.nl |
| Hydrogel Scaffolds | Crosslinking polymers to form hydrogels for 3D cell culture and drug delivery. polysciences.com |
Applications of Mal Peg1 Acid in Advanced Therapeutic Modalities
Hydrogel Engineering for Biomedical Applications
Hydrogels are crosslinked polymeric networks capable of absorbing substantial amounts of water or biological fluids, forming soft, hydrated materials. Their inherent biocompatibility, tunable mechanical properties, and ability to encapsulate and release bioactive molecules make them highly promising materials for a wide range of biomedical applications, including drug delivery systems, scaffolds for tissue engineering, and regenerative medicine. PEG-based hydrogels are particularly favored due to the well-established biocompatibility and low immunogenicity of polyethylene glycol.
Design and Fabrication of PEG-Based Hydrogels Using this compound Derivatives
The design and fabrication of PEG-based hydrogels typically involve the crosslinking of multi-functional PEG precursors. While this compound is a bifunctional molecule, it can be incorporated into hydrogel networks as a crosslinker component or used to functionalize polymers that subsequently form hydrogels. For example, the maleimide group of this compound can react with multi-thiol crosslinkers to form a network. Alternatively, this compound could be used to introduce maleimide functionality onto a polymer backbone (e.g., by reacting the carboxylic acid with amine groups on the polymer), and this functionalized polymer could then be crosslinked with a multi-thiol molecule. In more complex systems, both the maleimide and activated carboxylic acid groups of this compound could potentially be involved in orthogonal crosslinking reactions with different multi-functional partners (e.g., multi-thiols and multi-amines/hydroxyls) to create hydrogels with specific network structures and properties. Research in this area focuses on controlling the crosslinking density, swelling ratio, mechanical strength, and degradation characteristics of the hydrogels by carefully selecting the type and functionality of the PEG precursors and crosslinkers, and optimizing the reaction conditions for network formation.
Crosslinking Mechanisms in this compound Derived Hydrogels (e.g., Thiol-ene Reactions)
This compound is frequently employed in the formation of hydrogels, particularly through thiol-ene click chemistry. This reaction involves the Michael-type addition of a thiol group to the electron-deficient double bond of the maleimide group, resulting in a stable thioether crosslink nih.govnih.gov. This mechanism is highly efficient and can be performed under mild conditions, such as room temperature and physiological pH, which is advantageous for encapsulating sensitive biomolecules or cells nih.gov.
Hydrogels derived from PEG-maleimide, including those utilizing a PEG1 spacer like this compound, offer advantages such as well-defined network structures and efficient crosslinking nih.gov. The reaction kinetics of thiol-maleimide hydrogels can be influenced by factors such as pH, buffer concentration, and the nature of the crosslinker nih.gov. While the thiol-maleimide reaction is fast, which can sometimes lead to heterogeneous networks if mixing is not rapid enough, researchers are exploring methods to control the gelation speed for improved homogeneity nih.govresearchgate.net.
Development of Environmentally Responsive Hydrogels (e.g., Reduction-Sensitive, pH-Sensitive)
While this compound itself provides a stable crosslink through the maleimide-thiol reaction, it can be incorporated into hydrogel systems designed to be environmentally responsive. Responsiveness is often achieved by incorporating other cleavable linkers or functional groups within the hydrogel network or attached to the PEG chains.
Reduction-sensitive hydrogels can be created by incorporating disulfide bonds or aryl-thiol based succinimide (B58015) thioether linkages that are cleavable by reducing agents like glutathione (B108866) (GSH) escholarship.orgnih.govresearchgate.net. While the maleimide-thiol bond formed by this compound is generally stable, the reversibility of the Michael-type addition under certain reducing conditions can contribute to hydrogel degradation escholarship.orgnih.gov. Studies have investigated the degradation of hydrogels crosslinked by maleimide-thiol chemistries in the presence of reducing agents, demonstrating tunable degradation profiles based on the chemical identity of the thiol nih.gov.
pH-sensitive hydrogels can be developed by incorporating components that undergo changes in swelling or degradation in response to pH variations nih.gov. While this compound's maleimide reaction is pH-dependent (optimal at pH 6.5-7.5), the molecule itself does not typically confer pH-responsiveness to the bulk hydrogel. However, this compound could be used to functionalize other polymers that possess pH-sensitive groups, such as carboxylic acids or amines, enabling the creation of hybrid pH-responsive networks nih.govresearchgate.net. For example, PEG-based hydrogels with degradable phosphoester and phosphoamide linkers have shown pH-sensitive swelling and degradation rsc.org.
Studies on Hydrogel Degradation and Bioreabsorption Profiles
The degradation and bioreabsorption of hydrogels are critical for their biomedical applications, particularly for injectable systems and tissue engineering scaffolds. PEG-based hydrogels are generally resistant to enzymatic degradation by mammalian enzymes nih.gov. To achieve biodegradability and bioreabsorption, degradable linkages are often incorporated into the hydrogel network.
In hydrogels formed using maleimide chemistry, degradation can be mediated by the hydrolysis of the succinimide ring formed after the maleimide-thiol reaction, although this hydrolysis can be slow diva-portal.org. Alternatively, degradable crosslinkers, such as peptides susceptible to enzymatic cleavage by matrix metalloproteinases (MMPs) or linkages cleavable by reactive oxygen species (ROS), can be used in conjunction with maleimide chemistry to control degradation nih.govnih.gov. The degradation rate can be influenced by factors such as the degree of crosslinking, the type of degradable linker, and the local environment (e.g., presence of specific enzymes or reducing agents) researchgate.netbsz-bw.de. Studies on hyaluronic acid-based hydrogels crosslinked with multiarmed maleimide-PEG have shown minimal swelling, which can be advantageous for certain applications, but the maleimide crosslinking can result in slow gelation times diva-portal.org.
Applications in Tissue Engineering Scaffolds
Hydrogels derived from PEG-maleimide, including those potentially incorporating this compound as a crosslinker or functionalization agent, are promising materials for tissue engineering scaffolds nih.govcreativepegworks.com. Their high water content mimics the native extracellular matrix (ECM), and their mechanical properties can be tuned by controlling the crosslinking density nih.gov.
Maleimide chemistry allows for the facile incorporation of bioactive molecules, such as cell-adhesive peptides (e.g., RGD sequences) or growth factors, by conjugating them to the maleimide groups via cysteine residues nih.govbsz-bw.de. This functionalization can promote cell adhesion, migration, and differentiation within the scaffold nih.govbsz-bw.de. PEG-maleimide hydrogels crosslinked with protease-degradable peptides have been engineered to release growth factors in response to cell-produced enzymes, supporting applications in tissue repair and regeneration nih.govnih.gov. For example, PEG-maleimide hydrogels have been used as delivery vehicles for pancreatic islets to promote graft vascularization nih.gov.
Utility in Encapsulation and Controlled Release of Bioactive Agents
This compound derived hydrogels can serve as effective systems for the encapsulation and controlled release of various bioactive agents, including proteins, peptides, and potentially small molecule drugs nih.govcreativepegworks.comacs.org. The mild conditions of the thiol-maleimide reaction are suitable for encapsulating sensitive biomolecules while preserving their activity nih.gov.
Bioactive agents can be physically entrapped within the hydrogel network or chemically conjugated to the polymer chains acs.org. For controlled release, the degradation rate of the hydrogel can be tailored to regulate the release kinetics of encapsulated agents bsz-bw.de. Incorporating cleavable linkers that respond to specific stimuli (e.g., enzymes, pH, reducing agents) allows for on-demand or sustained release profiles nih.govescholarship.orgacs.org. PEG-maleimide hydrogels have been shown to provide extended in vivo release of growth factors like VEGF nih.govnih.gov. The mesh size of the hydrogel network also plays a role in the diffusion and release of encapsulated molecules nih.govbsz-bw.de.
Surface Modification of Biomedical Devices and Biomaterials
This compound can be used for the surface modification of biomedical devices and biomaterials to improve their biocompatibility and introduce specific functionalities.
Creation of Biocompatible and Bioactive Functional Coatings
PEGylation, the process of conjugating PEG chains to surfaces or molecules, is a common strategy to reduce protein adsorption and cell adhesion, thereby improving biocompatibility and reducing fouling creativepegworks.commdpi.com. The maleimide group of this compound can react with thiol groups present on a material surface or introduced through pre-functionalization, creating a stable PEG coating creativepegworks.com.
The terminal carboxylic acid group of this compound provides a handle for further functionalization. This carboxylic acid can be activated to react with amine-containing molecules, allowing the grafting of bioactive ligands, such as peptides, proteins, or carbohydrates, onto the PEGylated surface broadpharm.commdpi.com. This creates functional coatings that can promote specific cell interactions, enhance integration with surrounding tissue, or provide a platform for localized drug delivery creativepegworks.commdpi.com. PEG-maleimide has been used to modify surfaces of materials or biomaterials to introduce PEG chains creativepegworks.com. Surface modification technologies, including chemical surface modification using PEG derivatives, are employed to enhance the biocompatibility and functionality of medical devices google.com.
This article focuses on the chemical compound this compound, specifically its potential application in the immobilization of biomolecules onto material surfaces for biosensing and diagnostic platforms, as per the requested outline structure.
4.4. Specific Applications 4.4.2. Immobilization of Biomolecules onto Material Surfaces for Biosensing and Diagnostic Platforms
The immobilization of biomolecules, such as antibodies, enzymes, or nucleic acids, onto solid supports is a critical step in the development of various biosensing and diagnostic platforms. This process allows for the creation of stable, functional surfaces capable of specifically capturing or interacting with target analytes. The design of linkers and surface modification agents is paramount to achieving efficient and oriented immobilization while maintaining biomolecule activity.
This compound, possessing both a maleimide group and a carboxylic acid group, presents a bifunctional structure potentially useful for such applications. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. This selective reactivity allows for the directed coupling of thiol-containing biomolecules to a surface modified with the maleimide functionality. The reaction between maleimide and thiols forms a stable thioether bond.
The carboxylic acid group provides a handle for attaching the molecule to various material surfaces. Surfaces can be functionalized with amine groups (e.g., through plasma treatment or silanization), which can then react with the carboxylic acid group of this compound through carbodiimide (B86325) chemistry (e.g., using EDC/NHS coupling). This forms a stable amide bond, tethering the this compound molecule to the solid support. Alternatively, the carboxylic acid could be used for attachment to surfaces modified with hydroxyl groups or other functionalities via appropriate coupling chemistries.
By using this compound as a linker, a material surface can be first functionalized with the carboxylic acid end, presenting maleimide groups outwards. Subsequently, thiol-modified biomolecules or biomolecules with accessible cysteine residues can be immobilized onto the surface via reaction with the maleimide groups. The short PEG (ethylene glycol) unit in this compound serves as a spacer, which can help to reduce non-specific binding and improve the accessibility of the immobilized biomolecule to its target analyte.
Analytical Methodologies for Mal Peg1 Acid and Its Conjugates
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the chemical structure and functional groups present in Mal-PEG1-acid and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary technique for confirming the structure of this compound and its conjugates. Both ¹H NMR and ¹³C NMR can be used to identify and quantify the different molecular components. For PEG-maleimide copolymers, characteristic peaks in the ¹H NMR spectrum can confirm the presence of both the PEG backbone and the maleimide (B117702) group. For instance, the methylene (B1212753) protons of the PEG chain typically appear around 3.64 ppm, while the protons on the maleimide ring are often observed as a singlet around 6.7-6.8 ppm. nih.govgoogle.comresearchgate.netresearchgate.netrsc.org The reduction or disappearance of the maleimide peak at 6.8 ppm upon reaction with a thiol-containing molecule can indicate successful conjugation. nih.govrsc.org
NMR can also be used to determine the degree of functionalization of PEG with maleimide. nih.gov By comparing the integral of the maleimide protons to a characteristic peak of the PEG backbone, the ratio of maleimide groups to PEG chains can be calculated. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is employed to identify the key functional groups within this compound and its conjugates. The presence of characteristic absorption bands confirms the successful synthesis and modification of the molecule. For maleimide-containing compounds, FTIR spectra typically show a reduction in the asymmetric stretching of the maleic anhydride (B1165640) carbonyl group (if used as a precursor) around 1777 cm⁻¹ and the emergence of the maleimide carbonyl peak around 1702 cm⁻¹. researchgate.net Other functional groups, such as the ether stretches from the PEG backbone and the carbonyl stretch from the carboxylic acid, would also be identifiable in the FTIR spectrum.
Mass Spectrometry-Based Characterization (e.g., LC-MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and assessing the purity of this compound and its conjugates. LC-MS can separate components in a mixture based on their chromatographic behavior before they are detected by the mass spectrometer, providing information on both purity and molecular mass. acs.orgresearchgate.netcreativepegworks.com
For complex or high molecular weight PEGylated species, characterization by mass spectrometry can be challenging due to heterogeneity. acs.orgresearchgate.net Techniques like charge-reduction mass spectrometry (CRMS) coupled with two-dimensional HPLC (2D-LC) have been developed to simplify the mass spectra and allow for the characterization of impurities and degradants in multi-arm functionalized PEG-maleimide. acs.orgresearchgate.netnih.govresearchgate.net LC-MS measurements can also reveal the stability of maleimide-thiol adducts, showing the conversion of a product peak into a new peak with the same mass over time due to potential thiol exchange reactions. creativepegworks.com
Chromatographic Purity and Composition Analysis (e.g., SEC-MALS)
Chromatographic techniques are essential for assessing the purity and determining the composition of this compound and its conjugates. Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume, making it suitable for analyzing the molecular weight distribution and identifying aggregates or fragments. nih.govchromatographyonline.com
Coupling SEC with multi-angle light scattering (MALS), refractive index (RI), and ultraviolet (UV) detectors (SEC-MALS-RI-UV) provides more comprehensive characterization. wyatt.comnih.gov This setup allows for the determination of absolute molecular weight, size, and the degree of conjugation without relying on calibration standards. wyatt.comnih.gov SEC-MALS can provide quantitative analysis of PEGylated products, indicating the nature of molecules in each elution volume (e.g., protein, PEG, or PEGylated protein) and the degree of PEGylation. wyatt.com This is particularly useful for characterizing PEG-protein conjugates, where it can resolve and quantify size variants. chromatographyonline.com
While SEC is effective for separating components by size, it may not differentiate between molecules of the same size but with different end groups. researchgate.net In such cases, 2D-LC, combining SEC with reversed-phase LC (RP-LC), can provide better separation based on both size and terminal functional groups. acs.orgresearchgate.netresearchgate.net
Rheological Characterization of this compound Derived Hydrogels
When this compound is used to form hydrogels, rheological characterization is critical to understand their mechanical properties, such as stiffness, viscoelasticity, and gelation kinetics. Rheological measurements typically involve assessing the storage modulus (G') and loss modulus (G'') as a function of frequency or time. nih.govmdpi.comnih.govdiva-portal.org
Hydrogels formed via thiol-maleimide Michael-type addition, often involving maleimide-functionalized PEGs, exhibit solid-like behavior where the storage modulus (G') is significantly higher than the loss modulus (G''). mdpi.comnih.gov The elastic modulus (G') can be influenced by factors such as the degree of maleimide substitution and the molecular weight of crosslinkers. mdpi.com Rheological analysis can also monitor the gelation process over time, providing insights into the reaction kinetics. rsc.orgdiva-portal.org
Rheological properties are directly related to the crosslinking density and network structure of the hydrogel. mdpi.comresearchgate.net For example, increased maleimide substitution and higher crosslinker molecular weight can lead to decreased porosity and increased firmness of hydrogels. mdpi.com
Data from rheological studies can be presented in tables showing the storage and loss moduli under different conditions.
Example Rheological Data (Illustrative)
| Hydrogel Formulation | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| This compound + Thiol-PEG (Low Crosslinking) | 1 | 500 | 50 |
| This compound + Thiol-PEG (High Crosslinking) | 1 | 2500 | 150 |
Note: This table presents illustrative data to demonstrate how rheological findings might be presented.
Quantitative Analysis of Conjugation Efficiency (e.g., Thiol Assays)
Quantifying the efficiency of the conjugation reaction between the maleimide group of this compound and a reactive partner (commonly a thiol) is essential for controlling the final product's properties. Thiol assays are frequently used for this purpose. nih.govnih.govacs.orgresearchgate.netnih.gov
One common method involves exploiting the quantitative reaction of maleimide with a known amount of a thiol-containing molecule (such as L-cysteine) and then quantifying the remaining unreacted thiol using a photometric assay like Ellman's test. nih.govacs.orgresearchgate.net This indirect method allows for the determination of the initial concentration of reactive maleimide groups or the extent of the maleimide reaction. nih.govacs.orgresearchgate.net
Ellman's reagent reacts with free thiol groups to produce a chromophore that can be detected spectrophotometrically. nih.govacs.orgresearchgate.net By measuring the decrease in thiol concentration after reaction with the maleimide, the amount of consumed maleimide can be determined, thus providing the conjugation efficiency. nih.govacs.orgresearchgate.net This approach has been applied to quantify PEG-maleimide ligands and their coupling efficiencies on nanoparticles. nih.govacs.orgresearchgate.net
Other methods for thiol quantification, such as the Measure-iT thiol kit, can also be used to quantify unreacted thiols in hydrogel systems. nih.gov
The conjugation efficiency can be calculated based on the amount of ligand in the supernatant compared to the total ligand added to the reaction. uu.nl High conjugation efficiencies, approaching 100%, have been reported for maleimide-thiol chemistry, particularly for surface conjugations. researchgate.net
Example Conjugation Efficiency Data (Illustrative)
| Reaction Conditions | Maleimide:Thiol Ratio | Conjugation Efficiency (%) |
| Condition A | 1:1 | >95 |
| Condition B | 1:0.5 | ~50 |
Note: This table presents illustrative data to demonstrate how conjugation efficiency findings might be presented.
Morphological and Size Characterization of this compound Functionalized Nanoparticles (e.g., SEM, DLS)
The successful functionalization of nanoparticles with compounds like this compound necessitates rigorous characterization of their physical properties, particularly morphology and size distribution. Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are standard and complementary techniques employed for this purpose. These methods provide crucial insights into the impact of surface modification on nanoparticle characteristics, which are critical determinants of their behavior in various applications, including biological interactions and targeted delivery.
Dynamic Light Scattering (DLS) is widely used to determine the hydrodynamic size and polydispersity index (PDI) of nanoparticles in solution. The hydrodynamic size reflects the diameter of the nanoparticle including any solvation layer and surface modifications. Functionalization of nanoparticles with this compound, or subsequent conjugation of thiol-containing molecules to the maleimide group of this compound on the nanoparticle surface, typically leads to an increase in the hydrodynamic diameter measured by DLS. This increase is attributed to the added mass and volume of the conjugated molecules and the altered surface properties affecting the solvation shell. The PDI, also obtained from DLS, indicates the uniformity of the nanoparticle size distribution. A low PDI signifies a narrow size distribution, which is generally desirable for consistent performance.
Scanning Electron Microscopy (SEM) provides visual information about the morphology and size of nanoparticles in a dry state. SEM images allow for the direct observation of particle shape, surface texture, and aggregation state. While DLS measures the hydrodynamic size in solution, SEM reveals the core size and morphology of the dried particles. Comparing sizes obtained from SEM and DLS can also provide information about the extent of hydration or the presence of surface layers. Nanoparticles functionalized with PEG-based linkers, including those with maleimide groups, are generally expected to maintain their core morphology as observed by SEM, although the surface might appear smoother or show evidence of the polymer coating depending on the resolution and sample preparation.
Detailed research findings on nanoparticles functionalized with maleimide-PEG linkers, which are structurally similar to this compound but often feature longer PEG chains, demonstrate the utility of these techniques. For instance, studies on PLGA-PEG-Mal nanoparticles before and after conjugation with antibody fragments showed a modest increase in average size measured by DLS. One study reported an increase in the average size of PLGA-PEG-Mal nanoparticles from 193 nm to 201 nm after conjugation. Similarly, lipid-polymer hybrid nanoparticles functionalized with antibodies via a maleimide-terminated PEG linker exhibited an increase in diameter from 83 nm to 95 nm as determined by DLS. These examples highlight that the conjugation of molecules to maleimide-functionalized nanoparticles results in a measurable increase in hydrodynamic size.
While specific published data detailing the SEM and DLS characterization solely of nanoparticles functionalized with this compound (with its very short PEG1 chain) is limited in the immediate search results, the principles observed with other maleimide-PEG conjugates are applicable. The extent of the size increase upon functionalization with this compound would depend on the size of the nanoparticle core and the size and grafting density of the molecule conjugated to the maleimide group. SEM would be employed to confirm the spherical or intended morphology of the nanoparticles and to visualize their primary size, while DLS would provide the hydrodynamic size and assess the monodispersity of the functionalized particles in solution.
The following table summarizes representative DLS size data observed in studies involving nanoparticle functionalization with maleimide-PEG linkers:
| Nanoparticle Type | Maleimide-PEG Linker Type | Average Size Before Functionalization (DLS) | Average Size After Conjugation (DLS) | Reference |
| PLGA-PEG-Mal Nanoparticles | PLGA-PEG-Mal | 193 nm | 201 nm | |
| Lipid-Polymer Hybrid NPs | DSPE-PEG-maleimide | 83 nm | 95 nm |
These findings underscore the importance of DLS and SEM in confirming the successful functionalization of nanoparticles and in characterizing the resulting changes in size and morphology, which are critical parameters for their intended applications.
Future Directions and Emerging Research Avenues for Mal Peg1 Acid
Development of Novel Synthetic Routes for Mal-PEG1-acid and its Analogues
Research into novel synthetic routes for maleimide-PEG derivatives, including short-chain variants like this compound, aims to improve efficiency, yield, purity, and sustainability. Traditional methods often involve multi-step processes with specific reagents and conditions. For instance, methods for preparing PEG-maleimide have involved reacting PEG-OH with tosylating agents followed by reaction with ammonia (B1221849) and maleic acid anhydride (B1165640), or direct ethoxylation of N-(2-hydroxyethyl)maleimide google.comgoogle.com. Another approach involves the synthesis of amino-terminated PEG followed by reaction with a maleimide (B117702) moiety mdpi.com.
Future efforts may explore greener chemistry techniques, enzymatic synthesis mdpi.com, or continuous flow processes to streamline production and reduce environmental impact. The development of novel maleimide reagents with enhanced reactivity or stability profiles is also an area of interest ucl.ac.uk. For example, research has explored modifying maleimide structures to improve the stability of the resulting thiol conjugates against exchange reactions creativepegworks.com. Developing synthetic routes that yield highly pure products is crucial for pharmaceutical applications, as impurities can lead to undesirable side effects or reduced conjugation efficiency google.com. Exploring the synthesis of this compound analogues with modified linker lengths, branching, or additional functional groups could yield compounds with tailored properties for specific applications creativepegworks.comjenkemusa.com.
Exploration of this compound in Multi-Modal and Theranostic Systems
The dual functionality of this compound makes it a promising linker for the development of multi-modal and theranostic systems. These systems combine diagnostic and therapeutic capabilities within a single platform. Mal-PEG-acid derivatives, including those with maleimide functionality, are already explored for conjugating targeting ligands, therapeutic agents, and imaging moieties to nanoparticles or other carriers jenkemusa.comsigmaaldrich.comresearchgate.netpolysciences.comaxispharm.com.
Future research could leverage this compound to create constructs that enable targeted drug delivery alongside simultaneous imaging or diagnostic sensing. The maleimide group can attach to thiol-rich targeting molecules (e.g., antibodies or peptides), while the carboxylic acid can conjugate to drugs, imaging probes (e.g., fluorescent dyes, radioisotopes), or other functional components axispharm.com. This could lead to the development of sophisticated nanocarriers that can visualize tumors, deliver a therapeutic payload, and monitor treatment response in real-time. The short PEG1 unit may influence the spatial orientation and accessibility of the conjugated entities, an area requiring further investigation through experimental and computational methods.
Addressing Challenges in Immunogenicity and Off-Target Interactions of PEGylated Constructs
While PEGylation is widely used to improve the pharmacokinetic properties and reduce the immunogenicity of therapeutic molecules, challenges related to immunogenicity and off-target interactions persist, particularly with repeated administration cas.orgnih.govnih.gov. The formation of anti-PEG antibodies can lead to accelerated blood clearance (ABC phenomenon) and reduced therapeutic efficacy cas.orgnih.gov. Hypersensitivity reactions have also been associated with PEGylated nanocarriers cas.org.
Integration into Advanced Biomanufacturing Processes and Scalability Studies
The successful translation of this compound-based conjugates into clinical applications requires efficient and scalable biomanufacturing processes. This involves optimizing the synthesis of this compound itself, as well as the subsequent conjugation reactions to biomolecules or nanoparticles.
Future directions include developing robust and reproducible synthesis protocols that can be scaled up to produce large quantities of high-purity this compound under Good Manufacturing Practice (GMP) guidelines broadpharm.com. This may involve exploring continuous manufacturing techniques or optimizing reaction conditions to maximize yield and minimize purification steps. Similarly, the conjugation process needs to be efficient, controllable, and scalable. Site-specific conjugation via the maleimide group offers better control over product homogeneity compared to random conjugation, which is advantageous for manufacturing consistency nih.govresearchgate.net. Research will focus on developing efficient downstream processing methods to purify the final conjugate from unreacted components and byproducts. Scalability studies will be essential to ensure that the optimized laboratory-scale processes can be successfully implemented at a larger industrial scale while maintaining product quality and cost-effectiveness nih.gov.
Computational Modeling and Simulation of this compound Conjugation and Polymer Behavior
Computational modeling and simulation are powerful tools for gaining insights into the behavior of PEGylated molecules and optimizing conjugation strategies nih.govmdpi.comnih.gov. Future research will increasingly utilize these techniques to study this compound conjugates.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Mal-PEG1-acid, and how can its structural integrity be validated?
- Methodological Answer : this compound is typically synthesized via maleimide-PEG conjugation. Key steps include activating the PEG backbone with maleimide groups and coupling with carboxylic acid derivatives. Structural validation requires nuclear magnetic resonance (NMR) for confirming maleimide and PEG moieties, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%). Ensure reaction conditions (e.g., pH, temperature) are optimized to prevent maleimide hydrolysis .
Q. How does this compound function in antibody-drug conjugate (ADC) linker design, and what experimental parameters influence its stability?
- Methodological Answer : this compound enables site-specific conjugation via microbial transglutaminase (MTG)-mediated transpeptidation, targeting glutamine residues on antibodies. Stability depends on pH (optimal range: 6.5–7.5), buffer composition (avoid thiol-containing agents), and reaction time. Validate conjugation efficiency using SDS-PAGE, UV-Vis spectroscopy for drug-to-antibody ratio (DAR), and in vitro stability assays in serum .
Q. What analytical techniques are essential for characterizing this compound conjugates?
- Methodological Answer : Use size-exclusion chromatography (SEC) to monitor aggregation, dynamic light scattering (DLS) for hydrodynamic radius, and LC-MS for conjugate mass confirmation. For DAR quantification, employ hydrophobic interaction chromatography (HIC) or reverse-phase HPLC. Cross-validate results with fluorescence-based assays if the payload is fluorophore-tagged .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported DAR values for MTG-mediated this compound conjugates?
- Methodological Answer : Discrepancies in DAR values (e.g., theoretical vs. observed) often arise from incomplete enzyme-substrate binding or maleimide hydrolysis. To resolve this:
- Optimize MTG concentration and reaction time via kinetic studies.
- Use LC-MS to identify hydrolyzed maleimide byproducts.
- Implement orthogonal purification methods (e.g., affinity chromatography) to isolate conjugates with uniform DAR .
Q. What strategies improve the efficiency of this compound in crosslinking under non-ideal buffer conditions?
- Methodological Answer : In low-pH or high-salt buffers, maleimide reactivity decreases. Strategies include:
- Pre-activating maleimide with tris(2-carboxyethyl)phosphine (TCEP) to maintain reduced thiol groups.
- Using zwitterionic buffers (e.g., HEPES) to stabilize reaction intermediates.
- Conducting real-time monitoring via UV spectroscopy at 280 nm to track conjugation kinetics .
Q. How can researchers reconcile conflicting data on this compound’s solubility in aqueous versus organic solvents?
- Methodological Answer : Solubility discrepancies may stem from PEG chain hydration dynamics. For reproducible results:
- Pre-dissolve this compound in degassed water or dimethyl sulfoxide (DMSO) and confirm solubility via turbidity assays.
- Use dynamic vapor sorption (DVS) to study hygroscopicity effects.
- Cross-reference with literature using identical molecular weight PEG variants .
Q. What experimental controls are critical when assessing this compound’s biocompatibility in cellular assays?
- Methodological Answer : Include:
- Negative controls : Unconjugated antibodies or PEG-only compounds.
- Positive controls : Commercial maleimide-PEG conjugates (e.g., DBCO-PEG1-acid).
- Cytotoxicity assays : Measure cell viability via MTT or ATP luminescence after 24–72 hours.
- Validate specificity using blocking agents (e.g., excess free maleimide) .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze batch-to-batch variability in this compound synthesis?
- Methodological Answer : Perform ANOVA on purity (HPLC), molecular weight (MS), and conjugation efficiency (DAR) across ≥3 independent batches. Use coefficient of variation (CV) thresholds (<10% for critical parameters). Document raw data and processing steps in supplementary materials to enable replication .
Q. What are the best practices for reporting this compound’s physicochemical properties to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
